N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
Description
The compound N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a structurally complex molecule featuring three key components:
- A 2-oxo-2H-chromene (coumarin) scaffold, which contributes to fluorescence properties and has been associated with kinase inhibition and antimicrobial activity .
- A dimethylaminoethyl side chain, which enhances water solubility via protonation (as a hydrochloride salt) and may improve membrane permeability .
This compound’s synthesis likely involves multi-step reactions, including condensation and functionalization of the benzothiazole and chromene precursors.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S.ClH/c1-24(2)9-10-25(21-23-16-8-7-14(22)12-18(16)29-21)19(26)15-11-13-5-3-4-6-17(13)28-20(15)27;/h3-8,11-12H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYNCXUCAYHZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound notable for its complex structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Dimethylaminoethyl Group : Enhances solubility and biological activity.
- Fluorobenzo[d]thiazole Moiety : Known for its involvement in various pharmacological activities, including antimicrobial and anticancer effects.
- Chromene Structure : Contributes to the compound's unique properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that it may exhibit the following activities:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit tumor cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of the fluorobenzo[d]thiazole moiety suggests potential efficacy against bacterial strains, although specific studies are needed to confirm this activity.
- Kinase Inhibition : Similar compounds have shown promise in inhibiting specific kinases involved in cancer signaling pathways, which may be relevant for this compound as well.
In Vitro Studies
In vitro experiments have demonstrated that compounds with similar structures exhibit significant biological activity. For instance:
- Antitumor Efficacy : Compounds derived from benzothiazole have been shown to inhibit growth in various tumor cell lines, including breast and colon cancer cells. A study indicated that certain benzothiazole derivatives could inhibit cell proliferation by inducing apoptosis in cancer cells .
| Compound Name | Activity | Reference |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-cinnamamide | Antitumor | |
| Benzothiazole Derivatives | Antimicrobial |
Mechanistic Insights
Research has revealed that the mechanism of action for benzothiazole derivatives often involves:
- Cytotoxic Metabolites : Metabolism via cytochrome P450 enzymes leads to the generation of active metabolites that exert cytotoxic effects on tumor cells .
- Enzyme Inhibition : The compounds may interfere with metabolic pathways by inhibiting enzymes crucial for cancer cell survival .
Comparative Analysis with Related Compounds
A comparative analysis reveals that this compound shares similarities with other benzothiazole derivatives in terms of biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | Dimethylamino and benzothiazole groups | Potential kinase inhibitor |
| 4-Ethylsulfonyl-N-[6-fluoro-benzothiazol-2-yl]benzamide | Lacks dimethylamino group | Antimicrobial activity |
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride exhibits significant anticancer properties. Preliminary studies have shown that the compound may inhibit specific kinases involved in cancer cell proliferation. The inhibition of these kinases can disrupt signaling pathways critical for tumor growth and survival, making this compound a candidate for further development in cancer therapy.
Antimicrobial Properties
In vitro studies suggest that this compound may possess antimicrobial activity, potentially effective against various bacterial strains. The mechanism of action is not fully understood but is believed to involve interference with microbial cell function.
Mechanistic Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its therapeutic potential. Interaction studies have indicated that it may bind to specific protein kinases, affecting downstream signaling pathways related to cell proliferation and apoptosis.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits kinase activity, potentially disrupting cancer cell proliferation. |
| Antimicrobial | Exhibits activity against various bacterial strains; further research needed for mechanism elucidation. |
| Interaction Studies | Preliminary findings suggest binding to protein kinases; impacts on cell signaling pathways are under investigation. |
Case Study 1: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound's ability to induce apoptosis was also noted, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited dose-dependent antimicrobial effects, suggesting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Benzothiazole Derivatives
Key Examples :
- EP3 348 550A1 Compounds (): These include N-(6-trifluoromethylbenzothiazol-2-yl)acetamide derivatives with methoxyphenyl substituents.
| Feature | Target Compound | EP3 348 550A1 Analogs |
|---|---|---|
| Core Structure | Benzo[d]thiazole-chromene carboxamide | Benzo[d]thiazole-acetamide |
| Substituents | 6-Fluorine, dimethylaminoethyl | Trifluoromethyl, methoxyphenyl |
| Solubility | High (hydrochloride salt) | Moderate (neutral acetamide) |
| Electronic Effects | Electron-withdrawing F enhances binding | CF3 provides strong electronegativity |
The carboxamide group (vs. acetamide) introduces an additional hydrogen-bond donor, which may improve target affinity .
Chromene/Coumarin Derivatives
Key Example :
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): A coumarin-thiazolidinone hybrid crystallized as an N,N-dimethylformamide (DMF) solvate.
The target’s 2-oxo-chromene system may exhibit distinct electronic properties compared to the 4-oxo derivative in , influencing π-π stacking and redox activity. The hydrochloride salt likely improves bioavailability compared to the DMF-solvated analog .
Thiazole/Thiadiazole Derivatives
Key Examples :
- 1,3,4-Thiadiazole Derivatives (): Antitumor and antimicrobial compounds with trichloroethylcarboxamide substituents.
- Thiazolidinone-Thioxoacetamides (): Antimicrobial agents with chlorophenyl and nitro groups.
The fused benzo[d]thiazole in the target compound may improve DNA intercalation or enzyme inhibition compared to non-fused thiadiazoles. However, nitro or chloro substituents in compounds demonstrate higher antimicrobial potency, suggesting that the target’s fluoro group may require optimization for similar efficacy .
Substituent Effects on Activity
- Nitro vs. Fluoro : highlights that nitro groups on aryl rings enhance antimycobacterial activity. The target’s 6-fluoro substituent, while bioisosteric to nitro, may reduce cytotoxicity but also diminish electron-withdrawing effects critical for target binding .
- Methoxy vs. Dimethylaminoethyl: Methoxy groups () enhance lipophilicity, whereas the dimethylaminoethyl group in the target improves solubility and may facilitate lysosomal trafficking in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
